molecular formula C22H21NO4 B3446169 7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one

7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one

Cat. No.: B3446169
M. Wt: 363.4 g/mol
InChI Key: GAGNJZWLGZERDF-UHFFFAOYSA-N
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Description

7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a piperidin-1-ylethoxy group attached to the chromen-4-one core structure

Properties

IUPAC Name

7-(2-oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(23-11-5-2-6-12-23)15-26-17-9-10-18-20(13-17)27-14-19(22(18)25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGNJZWLGZERDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one typically involves the reaction of 3-phenylchromen-4-one with 2-oxo-2-piperidin-1-ylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The piperidin-1-ylethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
  • 4-(2-Oxo-2-piperidin-1-ylethoxy)benzaldehyde
  • 7-(2-Oxo-2-piperidin-1-ylethoxy)chromen-2-one

Uniqueness

7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one stands out due to its specific structural features, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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7-(2-Oxo-2-piperidin-1-ylethoxy)-3-phenylchromen-4-one

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